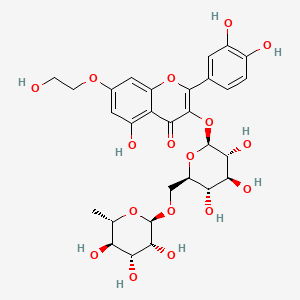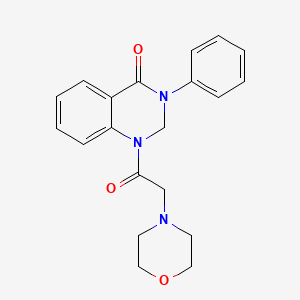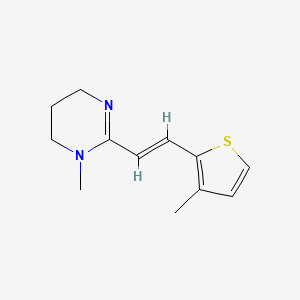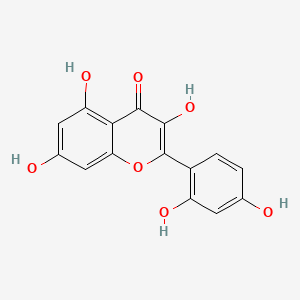
5-(4-méthoxyphényl)oxazole
Vue d'ensemble
Description
5-(4-methoxyphenyl)Oxazole is a compound that includes one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring . It is present in various biological activities and has received attention from researchers globally . This compound is known to bind with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions .
Synthesis Analysis
The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . In 2014, a novel trans-5-(2-vinylstyryl)oxazole was synthesized through the van Leusen reaction .
Molecular Structure Analysis
The molecular structure of 5-(4-methoxyphenyl)Oxazole includes a five-membered heterocyclic ring with one nitrogen atom and one oxygen atom . The molecular weight of this compound is 175.00 .
Chemical Reactions Analysis
Oxazole compounds, including 5-(4-methoxyphenyl)Oxazole, are known to undergo various chemical reactions. For instance, a nucleophilic attack by methanol, followed by the loss of a molecule of methyl formate and subsequent protonation, gives rise to the enamines .
Physical And Chemical Properties Analysis
5-(4-methoxyphenyl)Oxazole is a solid compound . The SMILES string for this compound is O=C(OC)C1=C(C2=CC=C(OC)C=C2)ON=C1 .
Applications De Recherche Scientifique
Synthèse de nouvelles entités chimiques
Les oxazoles, y compris le 5-(4-méthoxyphényl)oxazole, sont des intermédiaires importants pour la synthèse de nouvelles entités chimiques en chimie médicinale . Le développement de systèmes catalytiques efficaces et écologiques pour la préparation de dérivés d'oxazole est un sujet de recherche clé en synthèse organique .
Propriétés biologiques et médicinales
Les oxazoles ont été largement étudiés pour leurs nombreuses activités biologiques et pharmacologiques . Ils sont d'une importance significative en chimie médicinale . Les dérivés d'oxazole ont montré une large gamme de propriétés pharmacologiques, y compris des activités antibactériennes, antifongiques, antivirales, anticancéreuses et anti-inflammatoires .
Nanocomposites magnétiques comme catalyseurs
Dans le domaine de la synthèse organique, les nanocomposites magnétiques ont été utilisés comme catalyseurs pour la synthèse de divers dérivés d'oxazoles . La caractéristique la plus importante des nanocatalyseurs magnétiques est leur séparation simple du mélange réactionnel en utilisant uniquement un aimant externe .
Préparation de dérivés de benzoxazole
L'application de nanocomposites Co-dopés NiFe2O4 comme catalyseur magnétiquement réutilisable pour la préparation de dérivés de benzoxazole via la condensation de l'o-aminophénol avec des aldéhydes aromatiques a été rapportée .
Découverte de médicaments
Les oxazoles font partie d'un grand nombre de médicaments et de molécules biologiquement pertinentes . Leur diversité d'activités biologiques les rend largement utilisés en chimie pharmaceutique .
Applications antidiabétiques
Les dérivés d'oxazole, y compris le this compound, se sont avérés présenter des activités antidiabétiques . Par exemple, l'aléglézar, un médicament antidiabétique, contient un fragment d'oxazole .
Applications antiobésité
Les dérivés d'oxazole se sont également avérés présenter des activités antiobésité . Cela fait d'eux des candidats potentiels pour le développement de nouveaux médicaments antiobésité .
Applications antioxydantes
Les dérivés d'oxazole se sont avérés présenter des activités antioxydantes . Cela fait d'eux des candidats potentiels pour le développement de nouveaux médicaments antioxydants .
Mécanisme D'action
Target of Action
The primary target of 5-(4-methoxyphenyl)Oxazole, also known as MPO, is the nematode species Caenorhabditis elegans . MPO acts as a hatch and growth inhibitor for this organism .
Mode of Action
It is known that mpo inhibits the hatching and growth of this nematode . This suggests that MPO may interact with specific biochemical pathways or targets within the nematode to exert its inhibitory effects.
Biochemical Pathways
Given its role as a hatch and growth inhibitor, it is likely that mpo interferes with essential developmental or metabolic pathways in the nematode .
Result of Action
The primary result of MPO’s action is the inhibition of hatching and growth in Caenorhabditis elegans . This suggests that MPO has a significant impact on the life cycle of this nematode, potentially leading to a decrease in its population.
Safety and Hazards
Orientations Futures
Oxazole-based molecules, including 5-(4-methoxyphenyl)Oxazole, are becoming a significant heterocyclic nucleus in drug discovery due to their structural and chemical diversity . They are frequently employed in the treatment of diverse types of diseases like antibacterial, antifungal, anti-inflammatory, antiviral, anti-tubercular, anticancer, anti-parasitic, antidiabetic, and more . Therefore, the development of robust synthetic methods for the generation of a diverse collection of oxazole molecules is highly desirable to accelerate the drug discovery programme .
Propriétés
IUPAC Name |
5-(4-methoxyphenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-12-9-4-2-8(3-5-9)10-6-11-7-13-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTDBJIWQKDBSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390882 | |
| Record name | 5-(4-methoxyphenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1011-51-4 | |
| Record name | 5-(4-methoxyphenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















